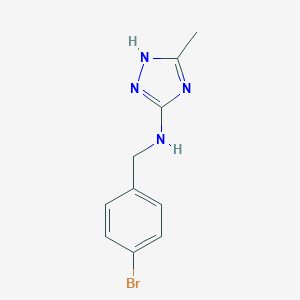![molecular formula C14H15N5O B276695 N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine, also known as ENTA, is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various applications such as drug development, cancer treatment, and neuroprotection.
Aplicaciones Científicas De Investigación
N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has shown potential in various scientific research applications. One of the most promising applications is in drug development. N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been found to have potent anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has shown anticancer activity in various cancer cell lines, making it a potential candidate for cancer treatment.
Mecanismo De Acción
N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine exerts its biological effects through various mechanisms. One of the main mechanisms is through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system. Additionally, N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been found to modulate various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine inhibits the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). In vivo studies have shown that N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine. One potential avenue is to further investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanisms underlying its anticancer activity and to evaluate its potential as a cancer therapeutic. Furthermore, research could be conducted to improve the solubility of N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine, which could increase its potential for use in various experimental settings.
In conclusion, N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine is a promising compound that has shown potential in various scientific research applications. Its anti-inflammatory, neuroprotective, and anticancer properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanisms of action and to evaluate its potential in various experimental settings.
Métodos De Síntesis
N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine can be synthesized by reacting 2-ethoxy-1-naphthaldehyde with 2H-tetrazol-5-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine.
Propiedades
Fórmula molecular |
C14H15N5O |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
N-[(2-ethoxynaphthalen-1-yl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-20-13-8-7-10-5-3-4-6-11(10)12(13)9-15-14-16-18-19-17-14/h3-8H,2,9H2,1H3,(H2,15,16,17,18,19) |
Clave InChI |
ZFPKLRDPUODHAF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NNN=N3 |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
methanamine](/img/structure/B276621.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)